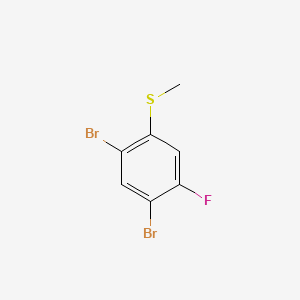

2-Fluoro-4-(pentafluorosulfur)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-(pentafluorosulfur)aniline, also known as 4-FSA, is a highly fluorinated aniline compound that is widely used in scientific research due to its unique properties. It is a versatile synthetic reagent that is used in a variety of fields, including organic synthesis, drug discovery, and materials science. 4-FSA has a wide range of applications, from the synthesis of small molecules to the production of polymers materials.

Aplicaciones Científicas De Investigación

Bioactivation and Metabolism

- Fluoroanilines like 2-Fluoro-4-(pentafluorosulfur)aniline are studied for their bioactivation to reactive benzoquinoneimines, a process catalyzed by cytochrome P-450. This bioactivation is significant as it leads to the formation of potentially reactive metabolites, which are important in understanding drug metabolism and toxicology (Rietjens & Vervoort, 1991).

Chemical Synthesis and Polymerization

- 2-Fluoro-4-(pentafluorosulfur)aniline and related compounds have been used in the chemical synthesis of polyfluoroanilines. These compounds are synthesized chemically from fluorine-substituted aniline monomers, showing potential in the development of novel polymers with unique properties (Kwon et al., 1997).

Catalysis and Organic Synthesis

- This compound serves as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, highlighting its role in facilitating complex organic synthesis processes (Wu et al., 2021).

Electrophilic Aromatic Fluorination

- Studies on electrophilic aromatic fluorination have shown that anilines, including fluoro-substituted anilines, undergo specific reactions when exposed to certain fluorinating agents, indicating their utility in the field of fluorine chemistry (Alric et al., 2005).

Vibrational Spectroscopy and Molecular Structure

- The compound's derivatives have been investigated in far-infrared gas spectra to calculate barriers to inversion and internal rotation of the NH2 group, which is crucial in understanding the molecular dynamics and structure (Larsen et al., 1976).

Deaminative Fluorination

- Research has explored the application of silicon tetrafluoride in deaminative fluorination of anilines, demonstrating the role of 2-Fluoro-4-(pentafluorosulfur)aniline in novel fluorination methodologies (Tamura et al., 1998).

Propiedades

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFMUDAEGKTTOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(pentafluorosulfur)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572061.png)